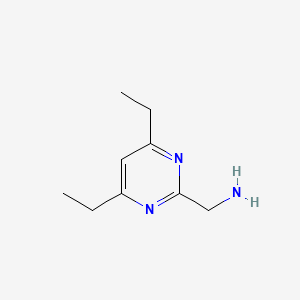
(4,6-Diethylpyrimidin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,6-Diethylpyrimidin-2-yl)methanamine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids. This compound features a pyrimidine ring substituted with ethyl groups at the 4 and 6 positions and a methanamine group at the 2 position, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (4,6-Diethylpyrimidin-2-yl)methanamine typically begins with commercially available pyrimidine derivatives.
Alkylation: The pyrimidine ring is alkylated at the 4 and 6 positions using ethyl halides under basic conditions. Common bases used include sodium hydride or potassium carbonate.
Amination: The introduction of the methanamine group at the 2 position can be achieved through nucleophilic substitution reactions. This often involves the use of reagents like ammonia or primary amines in the presence of catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common. Additionally, purification steps like crystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (4,6-Diethylpyrimidin-2-yl)methanamine can undergo oxidation reactions, typically forming N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary amines, palladium on carbon.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4,6-Diethylpyrimidin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
The compound’s structural similarity to nucleic acid bases allows it to be used in the study of DNA and RNA analogs. It can serve as a probe or a precursor in the synthesis of modified nucleotides for biochemical research.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be modified to develop new drugs targeting various biological pathways, including those involved in cancer and infectious diseases.
Industry
Industrially, the compound is used in the production of agrochemicals and pharmaceuticals. Its derivatives can act as intermediates in the synthesis of active ingredients for pesticides and drugs.
Wirkmechanismus
The mechanism by which (4,6-Diethylpyrimidin-2-yl)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, influencing their function. The methanamine group can form hydrogen bonds or ionic interactions with biological targets, while the ethyl groups may enhance lipophilicity, aiding in membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4,6-Dimethylpyrimidin-2-yl)methanamine: Similar structure but with methyl groups instead of ethyl groups.
(4,6-Diethylpyridin-2-yl)methanamine: Pyridine ring instead of pyrimidine.
(4,6-Diethylpyrimidin-2-yl)ethanamine: Ethylamine group instead of methanamine.
Uniqueness
(4,6-Diethylpyrimidin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethyl groups at the 4 and 6 positions enhances its hydrophobicity compared to its methyl-substituted analogs, potentially affecting its biological activity and solubility.
Eigenschaften
Molekularformel |
C9H15N3 |
|---|---|
Molekulargewicht |
165.24 g/mol |
IUPAC-Name |
(4,6-diethylpyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C9H15N3/c1-3-7-5-8(4-2)12-9(6-10)11-7/h5H,3-4,6,10H2,1-2H3 |
InChI-Schlüssel |
GGZIJHVFYPHQDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NC(=N1)CN)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





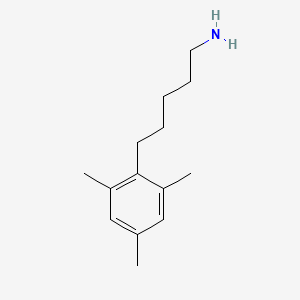
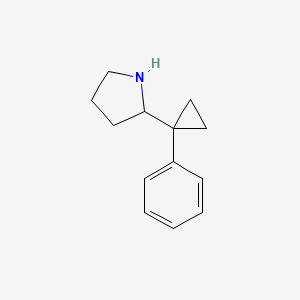
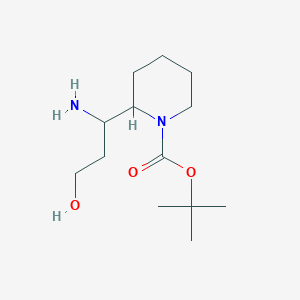
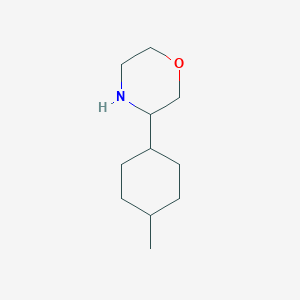
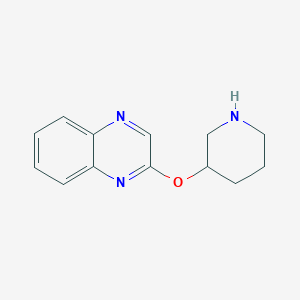
![tert-butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13528523.png)
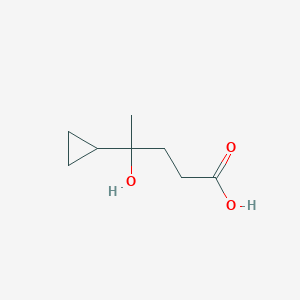
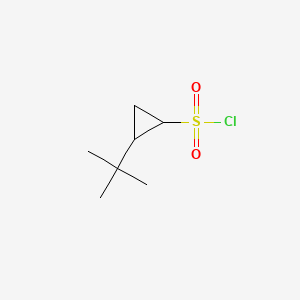
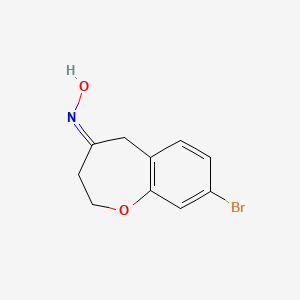
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13528554.png)

